molecular formula C8H12O3 B1653876 (5S,6R)-6-Ethyl-5-methyloxane-2,4-dione CAS No. 202072-86-4

(5S,6R)-6-Ethyl-5-methyloxane-2,4-dione

Cat. No.: B1653876
CAS No.: 202072-86-4
M. Wt: 156.18
InChI Key: FZUGOFLGFLRLQI-IYSWYEEDSA-N
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Description

(5S,6R)-6-Ethyl-5-methyloxane-2,4-dione is a chiral compound with significant interest in organic chemistry due to its unique structural properties and potential applications in various fields. This compound features a six-membered oxane ring with ethyl and methyl substituents, making it an intriguing subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-6-Ethyl-5-methyloxane-2,4-dione typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from a dihydroxy compound, cyclization can be achieved using a strong acid like sulfuric acid or a base like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to favor the formation of the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as chiral ligands or enzymes can be employed to achieve high enantioselectivity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-6-Ethyl-5-methyloxane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxane ring, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Sodium halides or amines in an organic solvent like dichloromethane at reflux temperature.

Major Products Formed

    Oxidation: Oxo derivatives with increased functionality.

    Reduction: Alcohols with potential for further functionalization.

    Substitution: Halogenated or aminated oxane derivatives.

Scientific Research Applications

(5S,6R)-6-Ethyl-5-methyloxane-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5S,6R)-6-Ethyl-5-methyloxane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5S,6S)-6-Ethyl-5-methyloxane-2,4-dione: A stereoisomer with different spatial arrangement of substituents.

    6-Ethyl-5-methyloxane-2,4-dione: A non-chiral analog lacking the specific stereochemistry.

    6-Methyl-5-ethyloxane-2,4-dione: Another isomer with reversed positions of the ethyl and methyl groups.

Uniqueness

(5S,6R)-6-Ethyl-5-methyloxane-2,4-dione is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity to biological targets, and overall efficacy in various applications. The ability to selectively synthesize and utilize this compound highlights its importance in research and industry.

Properties

IUPAC Name

(5S,6R)-6-ethyl-5-methyloxane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-7-5(2)6(9)4-8(10)11-7/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUGOFLGFLRLQI-IYSWYEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(=O)CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H](C(=O)CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733552
Record name (5S,6R)-6-Ethyl-5-methyloxane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202072-86-4
Record name (5S,6R)-6-Ethyl-5-methyloxane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6R)-6-Ethyl-5-methyloxane-2,4-dione
Reactant of Route 2
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(5S,6R)-6-Ethyl-5-methyloxane-2,4-dione
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(5S,6R)-6-Ethyl-5-methyloxane-2,4-dione
Reactant of Route 5
(5S,6R)-6-Ethyl-5-methyloxane-2,4-dione
Reactant of Route 6
(5S,6R)-6-Ethyl-5-methyloxane-2,4-dione

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